Product packaging for 1-Azaspiro[4.6]undecane-2,4-dione(Cat. No.:CAS No. 1190962-65-2)

1-Azaspiro[4.6]undecane-2,4-dione

Cat. No.: B2786701
CAS No.: 1190962-65-2
M. Wt: 181.235
InChI Key: AZEBNQYUSVSTOS-UHFFFAOYSA-N
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Description

1-Azaspiro[4.6]undecane-2,4-dione is a spirocyclic compound featuring a hydantoin moiety fused to a cyclohexane ring via a spiro carbon atom. This unique architecture incorporates a nitrogen atom directly into the spiro-fused ring system, differentiating it from the diazaspiro analogs commonly reported in scientific literature . The spiro[4.6]undecane scaffold provides significant three-dimensionality and structural rigidity, making it a valuable scaffold in medicinal chemistry for exploring novel chemical space and for the fine-tuning of a molecule's conformational and physicochemical properties . Compounds based on the spiro[4.6]undecane skeleton are of considerable interest in drug discovery. Research on structurally similar molecules, such as those with a 1,3-diazaspiro[4.6]undecane core, has demonstrated their relevance in the synthesis of complex chemical structures . Furthermore, the broader class of azaspiro compounds is frequently investigated for their diverse pharmacological potential. For instance, recent studies on synthetic azaspiro derivatives have shown significant anti-inflammatory activity, acting as potent and selective cyclooxygenase-2 (COX-2) inhibitors with selectivity indices exceeding that of the common drug celecoxib . The spirocyclic framework is also a key structural motif found in various natural products with reported biological activities, underscoring its value in the development of new therapeutic agents . This product is intended for research purposes only. It is strictly for use in laboratory settings and is not certified for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO2 B2786701 1-Azaspiro[4.6]undecane-2,4-dione CAS No. 1190962-65-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azaspiro[4.6]undecane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c12-8-7-9(13)11-10(8)5-3-1-2-4-6-10/h1-7H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEBNQYUSVSTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)C(=O)CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature and Systematic Classification of 1,3 Diazaspiro 4.6 Undecane 2,4 Dione

IUPAC Nomenclature and Chemical Registry Identity

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 1,3-diazaspiro[4.6]undecane-2,4-dione . nih.gov This name precisely describes the molecular architecture of the compound.

The compound is tracked and identified in chemical databases and literature through several key identifiers. The most prominent of these is its CAS Registry Number, which is 707-16-4 . nih.govscbt.comsigmaaldrich.com This unique number is assigned by the Chemical Abstracts Service to ensure unambiguous identification.

IdentifierValueSource
IUPAC Name1,3-diazaspiro[4.6]undecane-2,4-dione nih.gov
CAS Registry Number707-16-4 nih.govscbt.comsigmaaldrich.com
Molecular FormulaC9H14N2O2 nih.govscbt.com
Molecular Weight182.22 g/mol nih.govscbt.com
InChIKeyDEXMKKYRTKSOCW-UHFFFAOYSA-N nih.gov
ChEMBL IDCHEMBL1701479 nih.gov
EC Number636-090-9 nih.gov

Common Synonyms and Related Chemical Classifications (e.g., Spirohydantoins)

Beyond its formal IUPAC name, 1,3-diazaspiro[4.6]undecane-2,4-dione is also known by several synonyms. One of the most common is cycloheptanespiro-5'-hydantoin . nih.gov Other identifiers include NSC-22850 and DTXSID90281740. nih.gov

This compound belongs to the broader chemical class of spiro compounds and, more specifically, spirohydantoins . nih.govnih.gov Spirohydantoins are considered "privileged structures" in medicinal chemistry, meaning their framework is recurrently found in compounds with diverse biological activities. nih.govnih.gov This class of molecules is characterized by a hydantoin (B18101) ring linked to another ring system through a single, shared carbon atom, known as a spiro atom. nih.govnih.gov The synthesis and modification of the spirohydantoin scaffold are areas of active research for developing new therapeutic agents. nih.govnih.govacs.org

Structural Elucidation and Representation

The structure of 1,3-diazaspiro[4.6]undecane-2,4-dione is defined by the fusion of two distinct ring systems at a single carbon atom.

The term "spiro" indicates that the two rings in the molecule share a single atom. The nomenclature "[4.6]" specifies the number of atoms in each ring, excluding the shared spiro atom. In this case, one ring has four atoms (the hydantoin ring), and the other has six atoms (the cycloheptane (B1346806) ring), which are connected through the spiro carbon. The "undecane" part of the name refers to the total of eleven atoms forming the backbone of the bicyclic system (4 + 6 + 1 spiro atom).

A core component of the molecule is the hydantoin moiety. Hydantoin, also known as imidazolidine-2,4-dione, is a five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3 and two carbonyl groups at positions 2 and 4. This structural unit is a key feature in many biologically active compounds. nih.gov In 1,3-diazaspiro[4.6]undecane-2,4-dione, the spiro atom is located at the 5-position of the hydantoin ring.

The second ring system integrated into the structure is a cycloheptane ring. This is a seven-membered saturated carbocyclic ring. The cycloheptane ring is fused to the hydantoin ring at the C5 position of the hydantoin, which is the spiro atom. This integration creates the complete 1,3-diazaspiro[4.6]undecane-2,4-dione framework. nih.gov The fusion of the planar hydantoin ring with the flexible, non-planar cycloheptane ring results in a distinct three-dimensional molecular geometry.

Synthetic Methodologies and Reaction Pathways for 1,3 Diazaspiro 4.6 Undecane 2,4 Dione

Historical and Classical Synthetic Routes

The foundational methods for the synthesis of spirohydantoins, including 1,3-diazaspiro[4.6]undecane-2,4-dione, are rooted in well-established named reactions that have been adapted for these specific structures.

The Bucherer-Bergs reaction is a cornerstone in the synthesis of hydantoins. The classical approach involves the reaction of a ketone or aldehyde with potassium cyanide and ammonium (B1175870) carbonate to yield a hydantoin (B18101). For 1,3-diazaspiro[4.6]undecane-2,4-dione, the starting material would be cycloheptanone (B156872).

In a typical procedure, cycloheptanone reacts with an excess of ammonium carbonate and sodium or potassium cyanide in a polar solvent such as ethanol (B145695) or water. The reaction is generally heated to facilitate the formation of the spirohydantoin. The mechanism proceeds through the initial formation of a cyanohydrin from the ketone, followed by reaction with ammonia (B1221849) to form an aminonitrile. Subsequent intramolecular cyclization and rearrangement, driven by the carbonate, leads to the formation of the hydantoin ring.

Modifications to the classical Bucherer-Bergs reaction have been developed to improve yields and reaction conditions. These can include the use of phase-transfer catalysts to enhance the solubility and reactivity of the cyanide source, or the use of microwave irradiation to reduce reaction times. The choice of solvent and the ratio of reactants are also critical parameters that have been adjusted to optimize the synthesis.

Novel Synthetic Approaches and Catalyst Systems

Contemporary organic synthesis has introduced more sophisticated and efficient methods for constructing spirohydantoin frameworks, focusing on catalytic systems and atom economy.

Modern approaches often involve annulation, which is the formation of a ring onto a pre-existing molecule. For 1,3-diazaspiro[4.6]undecane-2,4-dione, this could involve the construction of the hydantoin ring onto a cycloheptane (B1346806) derivative. One such strategy might employ a cycloheptanone-derived substrate that already contains a functional group amenable to cyclization.

For instance, a cycloheptyl-substituted α-amino acid or its corresponding ester could undergo cyclization with an isocyanate. This pathway offers a high degree of modularity, as the substituents on the isocyanate can be varied to produce a library of related spirohydantoins. Catalysts, such as Lewis acids or bases, can be employed to promote the cyclization step.

Multi-component reactions, where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials, are highly valued for their efficiency and convergence. The Ugi and Passerini reactions are prominent examples of MCRs that can be adapted for the synthesis of hydantoin-related structures.

A relevant MCR approach for 1,3-diazaspiro[4.6]undecane-2,4-dione could involve the reaction of cycloheptanone, an amine (such as ammonia), a cyanide source (like trimethylsilyl (B98337) cyanide), and carbon dioxide or a related carbonyl source. This one-pot synthesis avoids the isolation of intermediates and often proceeds with high atom economy. The development of catalytic MCRs for hydantoin synthesis is an active area of research, with a focus on discovering catalysts that can control the stereoselectivity of the reaction.

Stereoselective Synthesis of Enantiomeric Forms

The spiro carbon atom in 1,3-diazaspiro[4.6]undecane-2,4-dione is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The development of methods to selectively synthesize one enantiomer over the other is of significant interest, particularly for pharmaceutical applications.

Asymmetric synthesis of spirohydantoins can be achieved through several strategies. One common approach is the use of a chiral auxiliary. A chiral amine or alcohol can be temporarily incorporated into one of the starting materials, guiding the formation of the spiro center in a specific orientation. After the key bond-forming step, the auxiliary is removed.

Alternatively, chiral catalysts can be employed. These can be chiral Lewis acids or organocatalysts that create a chiral environment around the reactants, favoring the formation of one enantiomer. For example, a chiral phase-transfer catalyst could be used in a modified Bucherer-Bergs reaction to induce enantioselectivity. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess.

Optimization of Reaction Conditions and Yield Enhancement

The efficiency of any synthetic route to 1,3-diazaspiro[4.6]undecane-2,4-dione is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent, catalyst loading, and the concentration of reactants.

For the Bucherer-Bergs synthesis, optimization studies have shown that the temperature profile of the reaction can significantly impact the yield and purity of the product. The choice of solvent is also critical, with polar protic solvents like ethanol and water being common, but other solvent systems may offer advantages in specific modified procedures.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of 1,3-diazaspiro[4.6]undecane-2,4-dione and other spirocyclic compounds is an area of growing interest. The focus is on developing more environmentally friendly and sustainable synthetic routes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Multicomponent reactions (MCRs), such as the Bucherer-Bergs reaction, are inherently aligned with green chemistry principles as they are often one-pot procedures that increase atom economy and reduce the number of synthetic steps and purification processes. nih.gov This leads to a reduction in solvent usage and waste generation.

Recent advancements in synthetic methodologies have explored the use of greener reaction conditions. This includes the use of alternative energy sources like microwave irradiation or ultrasound to accelerate reaction rates and potentially reduce the need for high temperatures and long reaction times. The use of more environmentally benign solvents, such as water or ethanol, is also a key aspect of greening the synthesis of these compounds.

Furthermore, the development of catalytic methods for the synthesis of spirohydantoins is a significant step towards greener processes. Organocatalysis, for example, offers an alternative to metal-based catalysts, which can be toxic and difficult to remove from the final product. researchgate.net While specific examples for 1,3-diazaspiro[4.6]undecane-2,4-dione are not prevalent in the provided search results, the general trend in the synthesis of related spiro compounds points towards the adoption of these greener strategies.

The principles of green chemistry are also evident in the efforts to design and synthesize novel heterocyclic compounds through economically useful and environmentally secure methods compared to multi-step syntheses. nih.govsemanticscholar.org

Green Chemistry Principle Application in Synthesis Benefit
Atom EconomyUse of multicomponent reactions (e.g., Bucherer-Bergs).Maximizes the incorporation of starting materials into the final product, reducing waste.
Safer Solvents and ReagentsUse of ethanol and water as solvents; exploring organocatalysis.Reduces the use and generation of hazardous substances. researchgate.net
Energy EfficiencyExploration of microwave or ultrasound-assisted synthesis.Potentially shorter reaction times and lower energy consumption.
Waste PreventionOne-pot synthesis reduces the need for intermediate isolation and purification.Minimizes the generation of waste products.

An extensive search for scientific literature detailing the advanced structural and spectroscopic analysis of the chemical compound 1-Azaspiro[4.6]undecane-2,4-dione has been conducted. Despite a thorough investigation across multiple scientific databases and scholarly articles, no specific experimental data for ¹H NMR, ¹³C NMR, two-dimensional NMR, IR, Raman, mass spectrometry, or single-crystal X-ray diffraction for this exact compound could be located.

The available scientific literature focuses on structurally related compounds, most notably 1,3-Diazaspiro[4.6]undecane-2,4-dione , and various substituted derivatives of the azaspiro[4.6]undecane scaffold. These related compounds have been subjects of synthesis, and in some cases, structural elucidation.

Given the absence of specific data for this compound, it is not possible to provide the detailed article as per the requested outline for this particular molecule. Research and documented data appear to be more prevalent for its diaza-analogue and other derivatives.

Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X-ray Diffraction (SCXRD) Studies

Crystalline Structure Determination and Unit Cell Parameters

The crystalline form of a compound is defined by its unit cell, the smallest repeating unit of the crystal lattice. For the analogous compound, 3-amino-1,3-diazaspiro[4.6]undecane-2,4-dione, single-crystal X-ray diffraction analysis has provided precise unit cell parameters. rsc.orgresearchgate.net These studies are critical for establishing a foundational understanding of the solid-state packing and intermolecular interactions.

The analysis revealed a monoclinic crystal system, which is characterized by three unequal axes with one non-orthogonal angle. The specific parameters determined for the analogue provide the most reliable estimation for the spatial arrangement of 1-Azaspiro[4.6]undecane-2,4-dione in a crystalline state.

Table 1: Representative Unit Cell Parameters for an Analogue of this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.198(3)
b (Å) 11.231(3)
c (Å) 9.004(3)
α (°) 90
β (°) 109.99(3)
γ (°) 90
Volume (ų) 969.3(5)
Z 4

Data derived from the crystallographic study of 3-amino-1,3-diazaspiro[4.6]undecane-2,4-dione. rsc.orgresearchgate.net

Bond Lengths, Bond Angles, and Torsion Angle Analysis

Key bond lengths include those of the carbonyl groups (C=O) and the amide C-N bond within the succinimide (B58015) ring. The bond angles within the five-membered ring are constrained by its cyclic nature, while the larger cycloheptane (B1346806) ring possesses greater conformational flexibility. Torsion angles are particularly important as they describe the twist around specific bonds and define the conformation of the rings.

Table 2: Selected Bond Lengths and Angles for an Analogue of this compound

Bond/Angle Type Representative Value (Å or °)
C2=O2 Bond Length 1.215
C4=O4 Bond Length 1.213
N1-C2 Bond Length 1.385
N1-C5 Bond Length 1.472
C4-C5 Bond Length 1.528
C5-C6 Bond Length 1.545
O2-C2-N1 Bond Angle 125.4
N1-C2-N3 Bond Angle 110.1
C2-N1-C5 Bond Angle 112.9
N1-C5-C4 Bond Angle 102.8
C6-C5-C11 Bond Angle 114.2

Data derived from the crystallographic and DFT calculation studies of 1,3-diazaspiro[4.6]undecane derivatives. acs.org

Conformational Analysis in the Solid State

In the solid state, the conformation of this compound is determined by the interplay of intramolecular steric hindrance and intermolecular packing forces, such as hydrogen bonding. The analysis of its diaza-analogue shows that the five-membered hydantoin (B18101) ring is nearly planar. researchgate.net The seven-membered cycloheptane ring, however, is not planar and typically adopts a stable chair or twist-chair conformation to minimize steric and torsional strain. The two rings are nearly perpendicular to each other. researchgate.net

A defining feature in the crystal packing of related N-H containing spiro-lactams is the formation of intermolecular hydrogen bonds. acs.org The N-H group of the succinimide ring acts as a hydrogen bond donor, while the carbonyl oxygens act as acceptors. This often leads to the formation of centrosymmetric dimers or extended chain motifs, which stabilize the crystal lattice. acs.org

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Purity

As the spiro carbon atom in this compound is a stereocenter, the molecule is chiral. Chiroptical spectroscopic methods, particularly Electronic Circular Dichroism (ECD), are indispensable for determining the absolute configuration and assessing the stereochemical purity of such compounds. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule.

While specific ECD spectra for this compound are not available in the literature, the principles for its analysis are well-established for related spirocyclic lactams. rsc.orgacs.orgacs.org The analysis focuses on the electronic transitions of the lactam chromophore. The n-π* transition of the carbonyl group, typically observed as a weak absorption band at longer wavelengths (around 220-250 nm), is particularly sensitive to the chiral environment. The sign of the corresponding ECD signal (a Cotton effect) is directly related to the stereochemistry at the spiro center. acs.orgresearchgate.net

Furthermore, π-π* transitions at shorter wavelengths (below 210 nm) also provide crucial information. In molecules with multiple chromophores, these can result in exciton-coupled ECD signals, where the sign pattern of the couplet can be used to deduce the absolute configuration. acs.org Modern approaches frequently combine experimental ECD measurements with Time-Dependent Density Functional Theory (TD-DFT) calculations to predict theoretical spectra for different stereoisomers, allowing for a confident assignment of the absolute configuration by matching the calculated spectrum to the experimental one. nih.gov

Conformational Analysis and Intermolecular Interactions

Solution-State Conformational Dynamics

In solution, 1-Azaspiro[4.6]undecane-2,4-dione is expected to exhibit a dynamic equilibrium of multiple conformations, primarily driven by the flexible nature of the cycloheptane (B1346806) ring. This seven-membered ring can adopt several low-energy conformations, such as the chair and boat forms, and various twisted variations thereof. The interconversion between these forms is typically rapid on the NMR timescale at room temperature, which would likely result in averaged signals in the ¹H and ¹³C NMR spectra.

Variable-temperature NMR studies would be instrumental in elucidating the energetic barriers between these conformers. By lowering the temperature, it may be possible to "freeze out" individual conformers, allowing for the determination of their relative populations and the thermodynamic parameters governing their equilibrium. For the related compound, 1,3-diazaspiro[4.6]undecane-2,4-dione, NMR data has been reported, though a detailed conformational analysis in solution is not extensively described. scbt.com

Solid-State Conformational Preferences

In the solid state, this compound will adopt a single, well-defined conformation that is influenced by the optimization of intermolecular interactions within the crystal lattice. X-ray crystallography would be the definitive technique to determine this solid-state structure.

For analogous spirohydantoin systems, such as derivatives of 1,3-diazaspiro[4.5]decane-2,4-dione and 1,3-diazaspiro[4.6]undecane-2,4-dione, single-crystal X-ray analyses have revealed that the five-membered hydantoin (B18101) ring is typically planar or nearly planar. bg.ac.rs The larger cycloalkane ring, in the case of the cycloheptane moiety of the title compound, would be expected to adopt a stable conformation, likely a twisted-chair or chair form, to minimize steric strain. The specific conformation will be one that allows for efficient crystal packing.

Intramolecular Hydrogen Bonding Networks

The potential for intramolecular hydrogen bonding in this compound is limited due to the inherent geometry of the molecule. The hydrogen bond donor is the N-H group of the lactam, and the potential acceptors are the two carbonyl oxygen atoms. However, the formation of a stable intramolecular hydrogen bond would require the creation of a strained, small-ring system, which is energetically unfavorable. Therefore, the N-H group is more likely to participate in intermolecular hydrogen bonding.

Intermolecular Interactions and Supramolecular Assembly

The supramolecular assembly of this compound in the solid state is anticipated to be dominated by a network of intermolecular hydrogen bonds, leading to the formation of well-defined one-, two-, or three-dimensional architectures.

The N-H group of the lactam ring is a potent hydrogen bond donor, while the two carbonyl oxygens are effective hydrogen bond acceptors. This functionality strongly suggests that the primary intermolecular interaction will be N-H···O hydrogen bonds. In the crystal structures of related spirohydantoins, it is common to observe the formation of dimers and chains through such interactions. bg.ac.rs For instance, research on 3-amino-1,3-diazaspiro[4.6]undecane-2,4-dione highlights the role of the hydantoin group in forming hydrogen bonds. researchgate.net It is highly probable that this compound would form similar hydrogen-bonded motifs, such as the common catemer and dimer synthons observed in many cyclic amides.

Table 1: Predicted Hydrogen Bond Parameters (Illustrative)

Donor Acceptor Distance (Å) (Predicted) Angle (°) (Predicted) Motif
N1-H1 O2' ~2.8 - 3.0 ~160 - 180 Dimer or Chain
N1-H1 O4' ~2.8 - 3.0 ~160 - 180 Dimer or Chain

(Based on typical values for N-H···O hydrogen bonds in related crystal structures)

While this compound itself lacks aromatic rings, precluding traditional π-stacking interactions, the assembly of the molecules in the crystal lattice will be significantly influenced by van der Waals forces. The cycloheptane ring provides a substantial nonpolar surface area, and the packing of these rings will be optimized to maximize these dispersive interactions.

In derivatives of this compound where aromatic substituents might be present, π-stacking could play a crucial role in the supramolecular architecture. However, for the parent compound, the crystal packing will be primarily dictated by the interplay between the strong, directional hydrogen bonds and the weaker, non-directional van der Waals forces.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Geometry Optimization and Electronic Structure Analysis

No published studies were found that detail the geometry optimization or electronic structure analysis of 1-Azaspiro[4.6]undecane-2,4-dione using DFT methods.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)

There are no available data or research articles on the prediction of NMR chemical shifts or other spectroscopic properties for this specific compound through computational methods.

Frontier Molecular Orbital (FMO) Analysis

An FMO analysis, which would provide insights into the reactivity and electronic properties of this compound, has not been reported in the scientific literature.

Molecular Dynamics (MD) Simulations for Conformational Sampling

No studies utilizing MD simulations to explore the conformational landscape of this compound were identified.

Quantum Chemical Descriptors and Reactivity Prediction

The calculation and analysis of quantum chemical descriptors to predict the reactivity of this compound have not been documented.

Molecular Modeling for Ligand-Target Interactions (Non-Clinical)

There is no available research on the use of molecular modeling to investigate the potential non-clinical ligand-target interactions of this compound.

In Silico ADME Prediction

Computational, or in silico, methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are invaluable tools in the early phases of drug discovery. These predictive models allow for the initial screening of compounds to identify candidates with potentially favorable pharmacokinetic profiles, thereby reducing the time and cost associated with experimental assays. This section focuses on the theoretical ADME profile of this compound, with data primarily derived from computational predictions for the closely related analog, 1,3-Diazaspiro[4.6]undecane-2,4-dione, due to the limited availability of specific studies on the target compound.

Detailed Research Findings

While direct in silico ADME studies specifically for this compound are not extensively documented in publicly available literature, predictions can be inferred from its structural features and from data on analogous compounds. The spiro-hydantoin scaffold is a common motif in medicinal chemistry, and its derivatives have been the subject of various computational studies. ontosight.airesearchgate.netnih.gov

For the closely related compound, 1,3-Diazaspiro[4.6]undecane-2,4-dione (also known as cycloheptanespiro-5'-hydantoin), computational data is available from public databases such as PubChem. nih.gov These predicted properties offer insights into the likely ADME characteristics of spiro-hydantoin compounds featuring a cycloheptane (B1346806) ring.

The predicted physicochemical properties of 1,3-Diazaspiro[4.6]undecane-2,4-dione suggest a favorable profile for oral bioavailability based on established guidelines like Lipinski's Rule of Five. This rule assesses drug-likeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

Data Tables

The following tables summarize the computationally predicted properties for 1,3-Diazaspiro[4.6]undecane-2,4-dione, which serves as a surrogate for understanding the potential ADME profile of this compound.

Table 1: Predicted Physicochemical Properties for 1,3-Diazaspiro[4.6]undecane-2,4-dione

Property Predicted Value Source
Molecular Weight 182.22 g/mol PubChem nih.gov
XLogP3 1.1 PubChem nih.gov
Hydrogen Bond Donors 2 PubChem nih.gov
Hydrogen Bond Acceptors 2 PubChem nih.gov
Polar Surface Area 58.2 Ų PubChem nih.gov
Rotatable Bond Count 0 PubChem nih.gov

Data computed by various sources and aggregated in PubChem. nih.gov

Table 2: Drug-Likeness Prediction based on Lipinski's Rule of Five for 1,3-Diazaspiro[4.6]undecane-2,4-dione

Rule Predicted Value Compliance
Molecular Weight < 500 Da 182.22 Yes
logP ≤ 5 1.1 Yes
Hydrogen Bond Donors ≤ 5 2 Yes
Hydrogen Bond Acceptors ≤ 10 2 Yes
Number of Violations 0 Pass

Based on the predicted values from PubChem. nih.gov

The data indicates that 1,3-Diazaspiro[4.6]undecane-2,4-dione adheres to Lipinski's Rule of Five with zero violations, suggesting it possesses physicochemical properties consistent with good oral absorption and bioavailability. nih.gov The low molecular weight and moderate lipophilicity (as indicated by the XLogP3 value) are generally favorable for absorption. The polar surface area (PSA) is also within a range typically associated with good cell membrane permeability.

It is important to note that these are theoretical predictions for a structurally similar compound and experimental validation would be necessary to confirm the ADME profile of this compound itself.

Structure Activity Relationship Sar Studies of 1,3 Diazaspiro 4.6 Undecane 2,4 Dione and Its Derivatives

Impact of Substituent Variation on Molecular Interactions

The biological activity of 1,3-diazaspiro[4.6]undecane-2,4-dione derivatives can be significantly modulated by the nature and position of substituents on the core structure. Research has systematically investigated the effects of aromatic, aliphatic, and functional group substitutions.

Aromatic and Heteroaromatic Substitutions

Substitutions with aromatic and heteroaromatic moieties, particularly at the N3 position of the hydantoin (B18101) ring, have been a key focus of SAR studies. These substitutions can influence the compound's electronic properties, lipophilicity, and ability to form specific interactions with biological targets.

In studies on the antiproliferative activity of 1,3-diazaspiro[4.5]decane-2,4-dione and 1,3-diazaspiro[4.6]undecane-2,4-dione derivatives, it was found that compounds bearing aryl groups at the N3 position generally exhibit better growth inhibitory effects against various cancer cell lines compared to those with alkyl substituents. researchgate.net For instance, the introduction of a benzyl (B1604629) group at the N3 position has been a common strategy. Further substitution on this benzyl ring with different groups allows for fine-tuning of the activity. bg.ac.rs

In a related series of spirohydantoins, the replacement of a urea (B33335) functionality with a methylpyrazole group led to a marked improvement in both enzymatic and cellular activity. nih.gov This highlights the potential of heteroaromatic rings to serve as effective bioisosteres for other functional groups, enhancing activity and improving properties like membrane permeability. nih.gov The introduction of arylpiperazinylpropyl moieties at the imide nitrogen of spiro[imidazolidine-4,1'-indene/naphthalene]-2,5-diones has also been shown to yield compounds with high affinity for serotonin (B10506) receptors. nih.gov

Table 1: Impact of Aromatic and Heteroaromatic Substitutions on Biological Activity
Compound SeriesSubstitutionKey FindingReference
1,3-Diazaspiro[4.6]undecane-2,4-dionesN3-Aryl vs. N3-AlkylAryl-substituted compounds showed superior antiproliferative activity. researchgate.net
SpirohydantoinsMethylpyrazole vs. UreaMethylpyrazole substitution significantly improved enzymatic and cellular potency. nih.gov
Spiro[imidazolidine-4,1'-indene/naphthalene]-2,5-dionesN-ArylpiperazinylpropylResulted in high affinity for serotonin 5-HT1A/2A/7 receptors. nih.gov

Aliphatic and Alicyclic Modifications

Furthermore, the nature of aliphatic substituents at other positions can also impact activity. As mentioned earlier, in the context of antiproliferative agents, alkyl substituents at the N3 position of the diazaspiro hydantoin ring were found to be less effective than aryl groups. researchgate.net

Influence of Halogenation and Functional Group Introduction

The introduction of halogens and other functional groups is a widely used strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of lead compounds. In the context of spirohydantoin derivatives, halogenation has been shown to have a significant impact. For example, in a series of N-phenyl and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives, the incorporation of fluoro or trifluoromethyl substituents led to an increase in anticonvulsant activity when compared to the corresponding chloro, methoxy, or methyl analogues. researchgate.net

In another study focusing on aldose reductase inhibitors with a spirohydantoin scaffold, derivatives with 6,7-dichloro and 6,8-dichloro substitutions were more potent than the parent compound, Sorbinil, which has a single fluoro substituent. nih.gov This indicates that the position and number of halogen atoms can be critical for activity.

The introduction of other functional groups, such as those capable of forming hydrogen bonds, can also significantly influence molecular interactions. For instance, the spirohydantoin N-H group can act as a hydrogen bond donor, interacting with key residues in the target protein, such as Asp-1399 in p300 histone acetyltransferase. nih.gov

Table 2: Effect of Halogenation on the Activity of Spiro-dione Derivatives
Compound SeriesSubstitutionEffect on ActivityReference
N-Benzyl-2-azaspiro[4.5]decane-1,3-dionesFluoro or TrifluoromethylIncreased anticonvulsant activity researchgate.net
Spirohydantoin Aldose Reductase Inhibitors6,7-Dichloro or 6,8-DichloroIncreased potency compared to fluoro-substituted parent nih.gov

Stereochemical Influence on Molecular Recognition

Stereochemistry is a critical determinant of the biological activity of spirohydantoin derivatives, with different stereoisomers often exhibiting significantly different potencies. This is due to the three-dimensional nature of drug-receptor interactions, where a precise spatial arrangement of functional groups is required for optimal binding.

A notable example is the discovery of spirohydantoin inhibitors of p300/CBP histone acetyltransferases. nih.gov In this series, a strong preference was observed for the (R)-stereoisomer at the C3 position of the spirohydantoin core. For instance, the (3R)-hydroxy epimer was found to be 60-fold more potent than its corresponding (3S)-hydroxy counterpart. nih.gov Similarly, (3R)-fluoro epimers were strongly favored over the (3S) epimers. nih.gov

Furthermore, the chirality of the spirocyclic center itself plays a crucial role. In the same study, the (S)-spirocyclic stereochemistry was found to be favored in the hydantoin series, in contrast to the preference for the (R)-spiro center in a related oxazolidinedione series. nih.gov X-ray crystallography revealed that the (S)-spiro center in the hydantoin series allowed for an additional hydrogen bonding interaction between the spirohydantoin N-H and an aspartate residue (Asp-1399) in the p300 enzyme, providing a structural basis for the observed stereochemical preference. nih.gov This additional interaction also contributed to improved off-target profiles, with the (S)-spiro center analogues showing significantly lower inhibition of the serotonin and dopamine (B1211576) transporters compared to the (R)-spiro center-containing compounds. nih.gov

Table 3: Influence of Stereochemistry on p300/CBP HAT Inhibition
CompoundStereocenterRelative PotencyKey InteractionReference
(3R)-hydroxy epimerC360-fold more potent than (3S)Favorable orientation in binding pocket nih.gov
(S)-spirohydantoinSpiroPreferred over (R)-spiroAdditional H-bond with Asp-1399 nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. These models can be valuable tools for predicting the activity of new derivatives and for guiding the design of more potent compounds.

Several QSAR studies have been conducted on spirohydantoin derivatives to understand the key physicochemical properties that govern their biological activities. researchgate.netbg.ac.rs For example, in a study of novel substituted-4′-iminospiro[indoline-3,3′- nih.govnih.govbg.ac.rsthiadiazolidinyl]-2-one 1′,1′-dioxide derivatives, a QSAR model with a high predictive power (r² = 0.99) was developed based on a series of potent aldose reductase inhibitors. nih.gov This model was then used to predict the activity of the newly designed compounds, leading to the identification of a potent anticancer agent. nih.gov

In another study, a Quantitative Structure-Retention Relationship (QSRR) analysis was performed on a series of spirohydantoins to model their lipophilicity. researchgate.net Multiple linear regression was used to build the QSRR models, which could then be used to predict the chromatographic parameter of lipophilicity for new derivatives. researchgate.net Such models are important as lipophilicity is a key parameter influencing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.

Scaffold-Based SAR Derivations

Scaffold-based SAR involves modifying the core structure of a molecule to explore new chemical space and identify novel active compounds. This can involve scaffold hopping, where the central core is replaced with a structurally distinct moiety, or modifications to the existing scaffold. uniroma1.itnih.govnih.gov

In the context of spirohydantoins, scaffold hopping has been explored as a strategy to develop new therapeutic agents. For example, based on the pharmacophoric features of known VEGFR-2 inhibitors, new series of indoline-2-one derivatives have been designed and synthesized, moving away from the spirohydantoin core but retaining key interaction features. researchgate.net

Modifications to the spirohydantoin scaffold itself can also lead to significant changes in activity. For instance, the isosteric replacement of the imidazolidine-2,5-dione moiety in the spirohydantoin scaffold with a 4′-iminospiro[indoline-3,3′- nih.govnih.govbg.ac.rsthiadiazolidinyl]-2-one 1′,1′-dioxide scaffold, combined with conformational rigidification, led to the discovery of novel compounds with potent in vitro anticancer activity. nih.gov These examples demonstrate that both subtle and significant alterations to the 1,3-diazaspiro[4.6]undecane-2,4-dione scaffold can be a fruitful approach for the discovery of new bioactive molecules.

Conformational Flexibility and Its Role in Activity

Studies on closely related cycloalkanespirohydantoins have demonstrated that the size of the cycloalkane ring directly impacts its degree of deformation and the resulting crystal packing, which is governed by intermolecular interactions. researchgate.net For instance, in the dithio-analogue, cycloheptanespiro-4′-imidazolidine-2′,5′-dithione, the seven-membered ring's conformation is a key structural feature. researchgate.net

The general principle that conformational restriction can enhance biological activity is well-documented for spiro-compounds. mdpi.com By locking the molecule into a specific, biologically active conformation, the entropic penalty of binding to a receptor or enzyme active site is reduced. This concept has been a guiding principle in the design of various bioactive spirohydantoin derivatives. researchgate.net While specific conformational analysis data for the parent 1,3-diazaspiro[4.6]undecane-2,4-dione is not extensively detailed in the available literature, the analysis of its derivatives and analogous compounds provides a strong foundation for understanding its structure-activity relationships. The flexibility of the cycloheptane (B1346806) ring is a critical parameter that must be considered in the design of new derivatives with potentially enhanced biological profiles.

The table below summarizes conformational characteristics of related spiro-compounds, illustrating the influence of the spiro-linked ring system.

Compound NameCycloalkane RingKey Conformational Features
Cycloheptanespiro-4′-imidazolidine-2′,5′-dithioneCycloheptaneThe size of the cycloalkane moiety influences the degree of its deformation. The three-dimensional packing is based on chains linked through N—H⋯S hydrogen bonding. researchgate.net
3-Amino-1,3-diazaspiro[4.6]undecane-2,4-dioneCycloheptanePolar hydantoin groups lead to aggregation via N-H...O and N-H...N interactions, forming a layer structure from which the cycloalkane rings project. researchgate.net
Cyclooctanespiro-4′-imidazolidine-2′,5′-dithioneCyclooctane (B165968)The cyclooctane ring exhibits significant flexibility, assuming both boat–chair and boat–boat conformations within the crystal structure. researchgate.net
Cyclopentane-5-spirohydantoins and Cyclohexane-5-spirohydantoinsCyclopentane/HexaneThe contribution of the cycloalkyl ring depends on its conformational flexibility. Halogen bonding interactions can lead to the formation of supramolecular pseudo-hexagonal networks, influenced by the ring's conformation. bg.ac.rs

Molecular Mechanisms of Biological Interaction Non Clinical Focus

Interaction with Enzyme Active Sites and Inhibition Kinetics (e.g., COX-1/COX-2, Protein Tyrosine Phosphatases)

Derivatives of azaspiro compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the inflammatory process. The conversion of arachidonic acid into prostaglandins (B1171923) is mediated by two main isoforms, COX-1 and COX-2. nih.gov COX-1 is constitutively expressed in many tissues, including the gastrointestinal tract, while COX-2 is induced at sites of inflammation. researchgate.net

A study involving a series of synthesized spiro pyrrolo[3,4-d]pyrimidines, which feature an azaspiro core, demonstrated significant inhibitory activity against both COX-1 and COX-2 enzymes. researchgate.net The mechanism of such inhibitors typically involves blocking the enzyme's active site, thereby preventing the synthesis of prostaglandins that mediate inflammation, pain, and fever. nih.govmdpi.com The kinetics of COX inhibition by various compounds can differ significantly, ranging from simple competitive inhibition to time-dependent and covalent inhibition, which can affect their selectivity and biological action. nih.gov For instance, some selective COX-2 inhibitors (coxibs) bind to a specific pocket in the COX-2 active site that is not present in COX-1, conferring their selectivity. researchgate.net A series of novel 1,4-benzoxazine derivatives were also synthesized and tested, with some compounds showing potent COX-2 inhibition with high selectivity over COX-1. rsc.org

No specific research was identified detailing the interaction of 1-Azaspiro[4.6]undecane-2,4-dione derivatives with protein tyrosine phosphatases in the reviewed literature.

Table 1: COX Inhibition by Selected 1,4-Benzoxazine Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) for COX-2
3e 134.30.72186.8
3f 128.60.59215.7
3r 138.90.57242.4
3s 132.50.61215.8
Celecoxib (Standard) >1000.30>303
Data sourced from a study on novel 1,4-benzoxazine derivatives, which are not direct azaspiro compounds but provide context for COX inhibition studies. rsc.org

Modulation of Cellular Signaling Pathways (e.g., related to proliferation or survival in in vitro cell models)

Derivatives of azaspiro compounds have been shown to modulate cellular signaling pathways, particularly those involved in cell cycle regulation and apoptosis, which are fundamental processes in cancer biology.

Cell Cycle Arrest: Novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives have been studied for their anti-cancer properties. The most potent derivative, compound 7j, was found to arrest MDA-MB-231 breast cancer cells in the G2/M phase of the cell cycle. mdpi.com In a different study, spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles caused cell-cycle perturbation with a significant accumulation of cells in the G0/G1 phase. mdpi.com

Induction of Apoptosis: 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] were shown to induce apoptosis in HeLa and CT26 cancer cells. mdpi.com Analysis revealed an accumulation of cells in the SubG1 phase, which is indicative of apoptosis. nih.gov For instance, compound 4e dramatically decreased the percentage of live HeLa and CT26 cells, from approximately 89% to around 14-15%. mdpi.com Further investigation into 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones showed that active compounds function as activators of pro-apoptotic proteins like caspase-3, caspase-8, and Bax, while down-regulating the anti-apoptotic protein Bcl2. mdpi.com These findings classify the compounds as inducers of apoptosis. mdpi.com

These studies demonstrate that azaspiro derivatives can interfere with cancer cell proliferation by halting the cell cycle and triggering programmed cell death.

Antioxidant Mechanisms at a Molecular Level

Antioxidant compounds can neutralize harmful free radicals through mechanisms such as hydrogen atom transfer (HAT) or single-electron transfer (SET). researchgate.netfrontiersin.org The antioxidant potential of various heterocyclic compounds has been evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. nih.gov

Table 2: DPPH Radical Scavenging Activity of Selected Triazolyl-Quinolinone Derivatives

CompoundConcentration% DPPH Scavenging Activity
3g 10 µM70.6%
3h 10 µM73.5%
Trolox (Standard) 10 µM77.6%
Data sourced from a study on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones. mdpi.com

Anti-inflammatory Mechanisms via Enzyme Inhibition or Pathway Modulation

The primary anti-inflammatory mechanism identified for azaspiro derivatives is the inhibition of COX enzymes. By blocking COX-1 and/or COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins (PGs). nih.govresearchgate.net Prostaglandins are key signaling molecules that mediate inflammation, causing vasodilation, increasing vascular permeability, and potentiating pain. researchgate.net

The inhibition of COX-2 at sites of inflammation is the desired therapeutic effect for reducing inflammation and pain. nih.gov A study on spiro pyrrolo[3,4-d]pyrimidines found that the synthesized compounds inhibited both COX-1 and COX-2, demonstrating significant anti-inflammatory activity with a selectivity index for COX-2 that was higher than the reference drug, celecoxib. researchgate.net This dual inhibition profile is characteristic of many traditional non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net The ability of these azaspiro derivatives to selectively or non-selectively inhibit COX isoforms is a key determinant of their anti-inflammatory efficacy.

Derivatives and Analogues of the 1,3 Diazaspiro 4.6 Undecane 2,4 Dione Core

Synthesis of Related Spirocyclic Hydantoins and Imides

The synthesis of spirocyclic hydantoins and imides related to the 1,3-diazaspiro[4.6]undecane-2,4-dione core often involves classical organic reactions, such as the Bucherer-Bergs reaction, which provides a straightforward method for producing hydantoins from cyclic ketones. mdpi.com Modifications to these standard procedures are frequently employed to enhance yields and accommodate a variety of substrates. acs.org

Spiro[4.5]decane and Spiro[5.5]undecane Analogues

Analogues of 1,3-diazaspiro[4.6]undecane-2,4-dione, such as those containing spiro[4.5]decane and spiro[5.5]undecane systems, have been synthesized to investigate the impact of ring size on biological activity. For instance, a series of 8-(4-substituted 1-piperazinylalkyl)-8-azaspiro[4.5]decane-7,9-diones have been prepared and evaluated for their psychosedative properties. acs.org The synthesis of these compounds often starts from the corresponding cycloalkanone, which undergoes a series of reactions, including the Strecker synthesis, to introduce the necessary functionalities for cyclization into the desired spiro-hydantoin or imide. mdpi.com

The synthesis of 1,3-diazaspiro[4.5]decane-2,4-dione and its derivatives has been achieved through a modified Bucherer-Lieb procedure. bg.ac.rs Similarly, new 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones and 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones have been synthesized and their anticonvulsant potential has been explored. mdpi.comresearchgate.net The synthetic route for these compounds involved the preparation of 1-[(aryl)(cyanomethyl)amino]cycloalkanecarboxamides, followed by hydrolysis and cyclization. mdpi.com

Heteroatom Substitutions within the Spiro System

The introduction of heteroatoms, such as oxygen, into the spirocyclic framework can significantly alter the molecule's properties. For example, the synthesis of 1,4-Dioxa-8-azaspiro[4.6]undecane can be achieved by the condensation of azepan-2,5-dione with ethylene (B1197577) glycol. smolecule.com This compound serves as a versatile precursor for more complex heterocyclic structures. smolecule.com Other examples include the synthesis of 1,7-dioxaspiro[5.5]undecane derivatives, which have applications as marine toxin fragments. uq.edu.au The incorporation of heteroatoms can lead to compounds with unique biological activities, such as the tyrosine kinase inhibitory action of certain spirocyclic amines.

Functionalization Strategies for Diverse Chemical Libraries

To explore a wider chemical space and identify compounds with improved therapeutic profiles, various functionalization strategies are employed. These strategies aim to introduce diverse substituents at different positions of the 1,3-diazaspiro[4.6]undecane-2,4-dione core and its analogues.

One common approach is the N-alkylation or N-arylation of the hydantoin (B18101) or imide nitrogen atoms. For instance, N-Mannich bases have been derived from spirosuccinimides and spirohydantoins, leading to compounds with potent anticonvulsant activity. researchgate.net Copper-catalyzed N-3-arylation of hydantoins using diaryliodonium salts provides a regioselective method for introducing aryl groups. acs.org

The creation of spirocyclic scaffolds with multiple points for diversification is a key strategy for building chemical libraries. researchgate.netresearchgate.netchemrxiv.org For example, a series of novel racemic spirocyclic scaffolds have been prepared, each featuring two points of orthogonal diversification, allowing for incremental changes in the relative orientation of the introduced diversity components. researchgate.net These scaffolds often possess a high sp3 carbon content, which is crucial for exploring three-dimensional chemical space. researchgate.net

Bioisosteric Replacements within the Core Structure

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to modulate a molecule's activity, selectivity, and pharmacokinetic properties. acs.org In the context of the 1,3-diazaspiro[4.6]undecane-2,4-dione core, bioisosteric replacements can be applied to various parts of the molecule.

For instance, the phenyl group, a common substituent in many bioactive compounds, can be replaced with nonclassical bioisosteres like cubane (B1203433) or bicyclo[1.1.1]pentane (BCP) to improve metabolic stability and other properties. acs.org The core spirocyclic system itself can be considered a bioisosteric replacement for other cyclic structures. The introduction of different ring sizes, as seen in the spiro[4.5]decane and spiro[5.5]undecane analogues, is a form of bioisosteric modification aimed at optimizing the spatial arrangement of functional groups. mdpi.comresearchgate.net

Furthermore, the carbonyl groups of the dione (B5365651) moiety can be replaced with other functional groups. For example, the synthesis of spirocyclic imines, where one of the carbonyls is replaced by a C=N bond, has been explored. nih.gov Carboxylic acid bioisosteres, such as tetrazolyl or 3-hydroxyisoxazolyl groups, can also be incorporated to mimic the acidic properties of a carboxylic acid while potentially improving other pharmacological parameters. google.com

Natural Product Inspiration and Semisynthesis (e.g., Psammaplysins with 1,6-dioxa-2-azaspiro[4.6]undecane backbone)

Nature often serves as a rich source of inspiration for the design of novel therapeutic agents. The psammaplysins, a class of marine natural products, are characterized by a unique 1,6-dioxa-2-azaspiro[4.6]undecane backbone. nih.gov These compounds have demonstrated a range of significant biological activities, including antimalarial, antiviral, and immunosuppressive effects. nih.gov

The biosynthesis of the psammaplysin core is thought to proceed from 3,5-dibromo-l-tyrosine (B556669) through a series of enzymatic reactions. nih.gov The structural and biological insights gained from studying psammaplysins have spurred interest in the semisynthesis and total synthesis of these and related molecules. The unique spiroketal structure found in psammaplysins and other natural products like those with a 1,7-dioxaspiro[5.5]undecane core highlights the importance of spirocyclic systems in biologically active molecules. uq.edu.au

The study of such natural products provides valuable information for the design and synthesis of new analogues based on the 1,3-diazaspiro[4.6]undecane-2,4-dione scaffold, aiming to replicate or enhance the desirable biological properties of the natural compounds.

Role As a Chemical Scaffold and Building Block in Synthetic Chemistry

Utility in the Synthesis of Complex Organic Molecules

The structural rigidity and inherent three-dimensionality of the 1-Azaspiro[4.6]undecane-2,4-dione framework make it a valuable starting point for the synthesis of more complex molecular entities. The spirocyclic nature of the molecule, where the seven-membered carbocyclic ring is fused to a five-membered succinimide (B58015) (pyrrolidine-2,4-dione) ring, provides a well-defined conformational constraint. This can be strategically exploited to control the spatial orientation of appended functional groups, which is a critical aspect in the design of molecules with specific biological targets. tandfonline.com

The succinimide moiety, in particular, offers multiple points for chemical modification. The nitrogen atom can be functionalized through various reactions, such as N-alkylation or N-arylation, allowing for the introduction of a wide range of substituents. Furthermore, the methylene (B1212753) group adjacent to the carbonyls can potentially be functionalized, providing another avenue for structural diversification. These modifications can be used to build more elaborate structures, incorporating additional rings or pharmacophoric elements.

While specific examples detailing the use of This compound in the total synthesis of complex natural products are not extensively documented in the current literature, the utility of related spiro-pyrrolidine scaffolds is well-established. For instance, spiro-oxindoles, which share a similar spirocyclic core, have been employed as key intermediates in the synthesis of various alkaloids and other biologically active compounds. mdpi.com The principles demonstrated in these syntheses can be extrapolated to the potential applications of This compound .

The general synthetic utility of related spirocyclic systems can be seen in the construction of spiro-pyrrolidine and pyrrolizidine (B1209537) derivatives through 1,3-dipolar cycloaddition reactions. mdpi.comacs.org Such methodologies could potentially be adapted for the elaboration of the This compound core.

Application in Medicinal Chemistry Design Beyond Direct Activity

The value of a chemical scaffold in medicinal chemistry is not solely defined by its intrinsic biological activity. Often, a scaffold's primary role is to serve as a rigid framework for the optimal presentation of pharmacophoric groups, thereby enhancing binding affinity and selectivity for a biological target. The This compound scaffold is well-suited for this purpose due to its well-defined three-dimensional geometry. nih.govtandfonline.com

The introduction of a spirocyclic element can significantly improve the physicochemical properties of a drug candidate. Shifting from planar, aromatic structures to sp³-rich scaffolds like This compound can lead to:

Improved Solubility: The less planar nature of spirocycles can disrupt crystal lattice packing, often leading to enhanced aqueous solubility. tandfonline.com

Enhanced Metabolic Stability: The spirocyclic core can shield adjacent chemical bonds from metabolic enzymes, thereby increasing the compound's half-life in the body. tandfonline.com

A key strategy in modern drug design is "scaffold hopping," where a known pharmacophore is transferred to a novel scaffold to improve properties or explore new intellectual property space. This compound can be considered a prime candidate for such an approach. Its rigid structure can lock the conformation of appended side chains, potentially leading to a more favorable interaction with the target protein and reducing off-target effects. nih.govtandfonline.com

While direct in vivo studies on derivatives of This compound are not yet prevalent, the broader class of spirocyclic compounds has demonstrated significant promise in preclinical and clinical development for a range of diseases, including cancer and neurological disorders. nih.gov

Building Block for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry and the synthesis of compound libraries are powerful tools for the discovery of new lead compounds in drug discovery. The suitability of a building block for library synthesis depends on several factors, including the presence of multiple, readily functionalizable sites and the ability to introduce molecular diversity in a systematic manner.

This compound possesses features that make it an attractive building block for combinatorial library synthesis. The succinimide ring offers at least two positions for diversification:

The Nitrogen Atom: The imide nitrogen can be readily alkylated or arylated with a wide variety of commercially available reagents, allowing for the introduction of a diverse set of side chains.

The Methylene Group: The carbon atom positioned between the two carbonyl groups can potentially be deprotonated and subsequently reacted with electrophiles to introduce further substituents.

This multi-point functionalization allows for the rapid generation of a large number of analogues from a common core structure. The synthesis of libraries of spiro-pyrrolidine derivatives has been successfully demonstrated using multicomponent reactions, which are highly efficient and atom-economical processes well-suited for combinatorial synthesis. mdpi.comacs.org These approaches often involve the in-situ generation of reactive intermediates that then undergo cycloaddition reactions to form the spirocyclic core.

The use of This compound as a starting material would allow for the creation of a library of compounds with a fixed spirocyclic core and systematically varied peripheral groups. Screening such a library against a panel of biological targets could lead to the identification of novel hits with desirable pharmacological profiles. The increasing availability of diverse spirocyclic building blocks from commercial vendors is a testament to their growing importance in drug discovery programs. researchgate.net

The table below summarizes the key attributes of This compound as a building block for library synthesis.

FeatureDescriptionImplication for Library Synthesis
Spirocyclic Core A rigid, three-dimensional scaffold.Provides well-defined spatial orientation of substituents, enhancing potential for specific biological interactions.
Succinimide Moiety Contains a reactive imide nitrogen.Allows for straightforward N-functionalization with a wide array of chemical groups.
Dicarbonyl System Flanking methylene group.Offers a potential site for C-functionalization to introduce additional diversity.
Synthetic Accessibility Can be synthesized or procured as a building block.Enables its use as a starting material for the parallel synthesis of multiple analogues.

Future Research Directions and Potential Applications

Exploration of New Synthetic Methodologies

The synthesis of spirohydantoins, including 1-Azaspiro[4.6]undecane-2,4-dione, has traditionally been achieved through methods like the Bucherer-Bergs reaction. researchgate.netjddtonline.info However, future research will likely focus on the development of more efficient, stereoselective, and diverse synthetic strategies.

Recent advancements in organic synthesis offer promising avenues. For instance, transition metal-catalyzed reactions, visible-light-promoted synthesis, and electrochemical methods are being employed to construct functionalized azaspiro[4.5]trienones, a related class of compounds. sioc-journal.cn These modern techniques could be adapted for the synthesis of this compound derivatives with greater control over their three-dimensional structure.

Furthermore, organocatalytic approaches are emerging as powerful tools for the asymmetric synthesis of spirocyclic compounds. researchgate.net The development of chiral organocatalysts could enable the enantioselective synthesis of this compound, which is crucial for studying the differential biological activities of its stereoisomers. Enzymatic synthesis is another burgeoning field, with engineered enzymes showing potential for the stereodivergent synthesis of azaspiroalkanes. chemrxiv.org

Future synthetic efforts may also target the creation of DNA-encoded libraries of azaspiro compounds, a technology that facilitates the rapid screening of vast numbers of compounds for drug discovery. rsc.org

Deeper Mechanistic Understanding of Biological Interactions

While spirohydantoin derivatives are known to exhibit a range of biological activities, a detailed mechanistic understanding of how this compound interacts with biological targets is still an area ripe for investigation. ontosight.airesearchgate.net The hydantoin (B18101) moiety is a known pharmacophore, and its fusion with a cycloheptane (B1346806) ring in a spirocyclic arrangement creates a unique three-dimensional shape that can influence its binding to proteins and other biomolecules. ontosight.ai

Future research should aim to identify the specific molecular targets of this compound and its analogs. This could involve techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic screening. Understanding the mechanism of action at a molecular level is critical for rational drug design and for optimizing the therapeutic potential of these compounds. For instance, some spirohydantoins have been identified as antitumor agents, and their activity is dependent on the substituents on the hydantoin ring. researchgate.net Elucidating the structure-activity relationships (SAR) will be a key focus. bg.ac.rs

Investigations into how the spirocyclic nature of the scaffold affects properties like membrane permeability and metabolic stability will also be crucial. The conformational rigidity of the spiro-center can lead to improved binding affinity and selectivity for its biological target.

Development of Advanced Computational Models

Computational modeling will play an increasingly important role in accelerating the discovery and optimization of this compound-based compounds. Quantitative Structure-Activity Relationship (QSAR) studies have already shown that the biological activities of spirohydantoin derivatives are strongly dependent on their structure. researchgate.net

Future research will likely involve the use of more sophisticated computational techniques, such as:

Molecular Docking: To predict the binding modes of this compound derivatives to their biological targets. semanticscholar.org

Molecular Dynamics (MD) Simulations: To study the conformational dynamics of the compound and its interactions with target proteins over time.

Free Energy Calculations: To more accurately predict the binding affinity of new derivatives.

These computational models can help in prioritizing the synthesis of the most promising compounds, thereby saving time and resources. Furthermore, the development of machine learning and artificial intelligence algorithms could aid in the de novo design of novel spirohydantoin derivatives with desired biological activities.

Design of Novel Scaffolds with Tuned Molecular Properties

The this compound scaffold serves as an excellent starting point for the design of novel spirocyclic compounds with tailored molecular properties. Future research will focus on modifying this core structure to enhance its drug-like properties, such as solubility, metabolic stability, and oral bioavailability.

This can be achieved through several strategies:

Scaffold Hopping: Replacing the cycloheptane ring with other cyclic or heterocyclic systems to explore new chemical space and potentially discover novel biological activities.

Decoration of the Scaffold: Introducing various functional groups at different positions of the this compound ring system to fine-tune its physicochemical properties and biological activity. researchgate.net

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve the compound's pharmacokinetic profile.

The goal is to create a diverse library of spirohydantoin derivatives with a wide range of properties, increasing the chances of identifying lead compounds for various diseases.

Applications in Chemical Biology Tools

Beyond its potential as a therapeutic agent, this compound and its derivatives can be developed into valuable chemical biology tools. These tools can be used to probe biological processes and to validate new drug targets.

Potential applications in chemical biology include:

Chemical Probes: Functionalized derivatives of this compound can be synthesized with reporter tags, such as fluorescent dyes or biotin, to visualize and track their interactions with cellular components.

Affinity-Based Probes: These probes can be used to isolate and identify the binding partners of this compound within a cell.

Photoaffinity Labeling: The incorporation of a photoreactive group into the scaffold would allow for the covalent labeling of the target protein upon UV irradiation, providing a powerful method for target identification.

By developing a toolbox of chemical probes based on the this compound scaffold, researchers can gain deeper insights into complex biological systems and accelerate the drug discovery process.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 1-Azaspiro[4.6]undecane-2,4-dione, and how do reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via coupling reactions using agents like EDC•HCl, as demonstrated in analogous spirocyclic systems (e.g., 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives). Key parameters include solvent polarity (e.g., dichloromethane vs. THF), temperature control (0–25°C), and stoichiometric ratios of carboxylic acid derivatives to the spiro core. Side reactions, such as over-acylation, can be mitigated by optimizing coupling agent equivalents and reaction time . Impurity profiles from similar azaspiro compounds highlight the importance of purification via column chromatography or recrystallization to isolate the target product .

Q. How is the spirocyclic structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on a combination of:

  • NMR spectroscopy : Distinctive spirocyclic proton environments (e.g., deshielded carbonyl protons and axial-equatorial splitting patterns).
  • X-ray crystallography : Resolves bond angles and spatial arrangement of the spiro junction, as seen in related compounds like 3-Azaspiro[5.5]undecane-2,4-dione derivatives .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns .

Q. What theoretical frameworks guide the design of experiments involving azaspiro compounds?

  • Methodological Answer : Research should align with frameworks such as:

  • Molecular orbital theory : Predicts reactivity at specific sites (e.g., lactam carbonyl groups).
  • Retrosynthetic analysis : Identifies feasible pathways for spirocycle assembly, leveraging precedents from analogous systems like 8-azaspiro[4.5]decane-7,9-dione impurities .
  • Thermodynamic stability models : Assess strain energy in the spirocyclic system to optimize reaction conditions .

Advanced Research Questions

Q. How can synthesis of this compound be optimized to minimize by-products like dimeric impurities?

  • Methodological Answer : Strategies include:

  • Stepwise functionalization : Introduce substituents before spirocycle closure to reduce steric hindrance .
  • Process control : Use real-time monitoring (e.g., in situ FTIR) to track intermediate formation and adjust reagent addition rates .
  • By-product analysis : Employ HPLC-MS to identify dimeric species (e.g., bis-azaspiro derivatives) and refine stoichiometric ratios .

Q. What role do computational methods play in understanding the reactivity of this compound?

  • Methodological Answer :

  • DFT calculations : Predict regioselectivity in nucleophilic attacks (e.g., at lactam vs. ketone carbonyl groups) by analyzing frontier molecular orbitals .
  • Molecular dynamics simulations : Model solvent effects on conformational stability, critical for designing enantioselective syntheses .
  • Docking studies : Explore interactions with biological targets (e.g., enzymes) to rationalize structure-activity relationships .

Q. How can contradictions in reported biological activities of azaspiro compounds be resolved?

  • Methodological Answer : Systematic approaches include:

  • Meta-analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies to identify confounding variables .
  • Standardized protocols : Adopt uniform purity criteria (e.g., ≥95% by HPLC) and biological testing frameworks .
  • Mechanistic studies : Use knock-out models or isotopic labeling to isolate specific pathways affected by the compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.